molecular formula C26H21N3O7 B11178131 2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate

2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate

Cat. No.: B11178131
M. Wt: 487.5 g/mol
InChI Key: HNLJILPEMXPQIN-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate is a complex organic compound that features a quinoline core substituted with nitrophenyl and nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Trimethyl Group: The trimethyl group can be introduced via Friedel-Crafts alkylation using trimethylchlorosilane and aluminum chloride as a catalyst.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction using 2-nitrochlorobenzene and a suitable base.

    Formation of the Nitrobenzoate Ester: The final step involves the esterification of the quinoline derivative with 2-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro groups can yield amine derivatives, which can further participate in various coupling reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and bases are commonly used for substitution reactions.

Major Products

    Oxidation: Nitroso and hydroxylamine derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of fluorescent probes for imaging and diagnostic purposes.

Industry

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The nitro groups can participate in redox reactions, while the quinoline core can intercalate with DNA, affecting its function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the nitrophenyl and nitrobenzoate groups, making it less versatile in terms of functionalization.

    2-Nitrobenzoic Acid: A simpler compound that can be used as a building block in the synthesis of more complex molecules.

    2-Nitrophenyl Carbonyl Derivatives: These compounds share the nitrophenyl group but differ in their core structures.

Uniqueness

2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate is unique due to its combination of a quinoline core with nitrophenyl and nitrobenzoate groups, providing a versatile platform for further functionalization and applications in various fields.

Properties

Molecular Formula

C26H21N3O7

Molecular Weight

487.5 g/mol

IUPAC Name

[2,2,4-trimethyl-1-(2-nitrobenzoyl)quinolin-6-yl] 2-nitrobenzoate

InChI

InChI=1S/C26H21N3O7/c1-16-15-26(2,3)27(24(30)18-8-4-6-10-22(18)28(32)33)21-13-12-17(14-20(16)21)36-25(31)19-9-5-7-11-23(19)29(34)35/h4-15H,1-3H3

InChI Key

HNLJILPEMXPQIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)C4=CC=CC=C4[N+](=O)[O-])(C)C

Origin of Product

United States

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